![molecular formula C6H7NO3 B2594062 4-Ethyl-1,2-oxazole-5-carboxylic acid CAS No. 1518161-26-6](/img/structure/B2594062.png)
4-Ethyl-1,2-oxazole-5-carboxylic acid
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Overview
Description
“4-Ethyl-1,2-oxazole-5-carboxylic acid” is a type of oxazole, which is an electron-rich azole with an oxygen atom next to the nitrogen . It is also known as Ethyl 4-oxazolecarboxylate . Oxazoles are important biological scaffolds present within many natural products .
Synthesis Analysis
Oxazolines, including “4-Ethyl-1,2-oxazole-5-carboxylic acid”, can be synthesized via a variety of methods . One useful strategy involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, PPh3-CCl4, or by treatment with fluorinating reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® .
Molecular Structure Analysis
The empirical formula of “4-Ethyl-1,2-oxazole-5-carboxylic acid” is C6H7NO3 . Its molecular weight is 141.12 . The SMILES string representation of its structure is CCOC(=O)c1cocn1
.
Chemical Reactions Analysis
The oxazole ring, such as in “4-Ethyl-1,2-oxazole-5-carboxylic acid”, tends to collapse under UV irradiation, rearranging to oxazole through azirine intermediate . Meanwhile, the azirine intermediate can react with nucleophiles, especially carboxylic acids .
Physical And Chemical Properties Analysis
The density of “4-Ethyl-1,2-oxazole-5-carboxylic acid” is predicted to be 1.273±0.06 g/cm3 . Its boiling point is predicted to be 290.4±20.0 °C .
Scientific Research Applications
Antimicrobial Agent
4-Ethyl-1,2-oxazole-5-carboxylic acid: derivatives have been studied for their antimicrobial properties. For instance, compounds isolated from the plant pathogenic fungus Phoma macrostoma have shown to exhibit weak-to-moderate antimicrobial activity . This suggests potential for the development of new antimicrobial agents that could be used to combat bacterial and fungal infections.
Anti-biofilm Formation
The same derivatives have also been reported to interfere with the biofilm formation of Staphylococcus aureus . Biofilms are a major problem in medical devices and hospital settings, leading to persistent infections. The ability to inhibit biofilm formation is a valuable property in the development of coatings for medical devices or new therapeutic strategies.
Cancer Research
Some oxazole derivatives have shown weak cytotoxic activity against cancer cell lines . This indicates a potential use in cancer research, where these compounds could be further explored as a basis for developing new anticancer drugs or as tools in cancer biology studies.
Organic Synthesis Intermediate
4-Ethyl-1,2-oxazole-5-carboxylic acid: is used as an intermediate in organic synthesis . It can be utilized in the synthesis of various organic compounds, which can have applications ranging from material science to pharmaceuticals.
Organic Light-Emitting Diode (OLED) Development
This compound is also used in the development of OLED technology . OLEDs are used in displays for various electronic devices, including televisions, computer monitors, and smartphones, offering better image quality and energy efficiency.
Drug Discovery
Oxazole and its derivatives are significant in the field of drug discovery due to their presence in many commercially available drugs . The structural diversity they offer is crucial for developing new drugs with novel mechanisms of action.
Safety and Hazards
Mechanism of Action
Target of Action
Oxazole derivatives, a class to which this compound belongs, are known to interact with various biological systems such as enzymes and receptors .
Mode of Action
It is known that oxazole derivatives can undergo nucleophilic induced fragmentation of the oxazole carboxamide bond . The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack .
Biochemical Pathways
Oxazole derivatives are known to have diverse biological activities and can affect a wide range of biochemical pathways .
Result of Action
Oxazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, antiviral, antifungal, anti-inflammatory, and antitubercular activities .
properties
IUPAC Name |
4-ethyl-1,2-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-2-4-3-7-10-5(4)6(8)9/h3H,2H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUSKEDDWYMLBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(ON=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1518161-26-6 |
Source
|
Record name | 4-ethyl-1,2-oxazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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